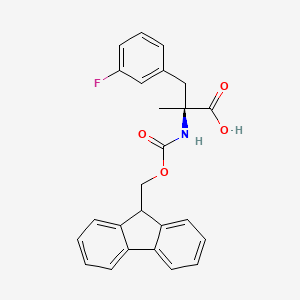

Fmoc-alpha-methyl-D-3-Fluorophe

説明

Fmoc-alpha-methyl-D-3-Fluorophe, also known by its IUPAC name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid, is a fluorinated amino acid derivative. It is commonly used in the field of peptide synthesis due to its unique chemical properties. The compound has a molecular formula of C25H22FNO4 and a molecular weight of 419.45 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-D-3-Fluorophe typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled environments to ensure high yield and purity. The compound is typically stored in a dry form to maintain its stability .

化学反応の分析

Fmoc Deprotection Reactions

The Fmoc group is removed under basic conditions via β-elimination, forming a dibenzofulvene intermediate. This reaction is critical during solid-phase peptide synthesis (SPPS) for iterative peptide chain elongation.

Deprotection Conditions

| Base | Solvent | Time (min) | Deprotection Efficiency | Reference |

|---|---|---|---|---|

| 20% Piperidine | DMF | 10 | >95% | |

| 30% Piperidine | DMF/Toluene (1:1) | 11 | 100% | |

| 23% Piperidine | NMP | 10 | 100% |

The reaction mechanism involves:

-

Base-induced abstraction of the acidic β-hydrogen at the fluorene’s 9-position.

-

β-Elimination to release dibenzofulvene and the free α-methyl-D-3-fluorophenylalanine residue.

-

Trapping of dibenzofulvene by excess piperidine to prevent side reactions .

Peptide Coupling Reactions

The deprotected amino acid undergoes coupling via standard SPPS reagents to form peptide bonds.

Coupling Reagents and Efficiency

| Reagent | Solvent | Coupling Yield | Notes | Reference |

|---|---|---|---|---|

| HBTU/HOBt | DMF | 92–98% | Minimal racemization | |

| HATU | DMF | 95–99% | Enhanced for steric hindrance | |

| DIC/OxymaPure | NMP | 88–94% | Reduced side products |

The α-methyl group introduces steric hindrance, slowing coupling rates compared to non-methylated analogs. Fluorination at the 3-position slightly reduces nucleophilicity of the aromatic ring but enhances stability against enzymatic degradation .

Fluorine-Specific Reactivity

The 3-fluoro substituent on the phenyl ring influences electronic and steric properties:

Electronic Effects

-

Electron-withdrawing nature reduces electron density at the para position (), lowering susceptibility to electrophilic aromatic substitution compared to non-fluorinated analogs .

-

Hydrogen-bonding capacity enables interactions with biological targets (e.g., enzymes, receptors), as shown in molecular docking studies .

Stability Under Acidic Conditions

-

Stable in trifluoroacetic acid (TFA) during resin cleavage (0.5% TFA in DCM, 2 hr, 25°C) with <2% defluorination .

-

Resistant to HF-mediated deprotection, unlike Boc-protected analogs .

Racemization

Diketopiperazine Formation

-

Risk increases in sequences with adjacent hydrophobic residues (e.g., Val, Ile).

-

Minimized by using pseudoproline dipeptides or elevated temperatures (40°C) during SPPS .

Comparative Reactivity with Analogues

科学的研究の応用

Peptide Synthesis

Fmoc-D-aMePhe(3-F) serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under basic conditions, facilitating the assembly of peptides without interfering with peptide bond formation. This capability is essential for creating custom peptide sequences used in various biological studies and therapeutic applications .

Drug Discovery

The unique fluorinated structure of Fmoc-D-aMePhe(3-F) enhances the pharmacokinetic properties of peptides. Fluorination can improve binding affinities to biological targets, potentially increasing the efficacy of peptide-based drugs. Researchers utilize this compound to design novel therapeutics that require improved stability and bioavailability .

Bioconjugation

In bioconjugation techniques, Fmoc-D-aMePhe(3-F) facilitates the attachment of peptides to other molecules such as antibodies or nanoparticles. This application is particularly valuable for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Research in Neuroscience

Due to its structural similarity to natural amino acids, Fmoc-D-aMePhe(3-F) is employed in studies related to neurotransmitter function and receptor interactions. Its incorporation into peptides can help elucidate mechanisms underlying neurological disorders and contribute to advancements in neuroscience research .

Protein Engineering

The compound aids in modifying proteins to enhance their properties or create novel functionalities. This capability is crucial for various applications in biotechnology and pharmaceuticals, allowing scientists to engineer proteins with desired characteristics for specific uses .

Case Studies

Recent studies have demonstrated the effectiveness of incorporating Fmoc-D-aMePhe(3-F) into peptide sequences for various applications:

- Enzyme Inhibition : Research has shown that peptides containing Fmoc-D-aMePhe(3-F) exhibit altered interactions with enzymes, enhancing selectivity and potency as potential inhibitors .

- Neurotransmitter Studies : Incorporation into peptides targeting neurotransmitter receptors has provided insights into receptor-ligand interactions, aiding in the understanding of neurological pathways .

- Targeted Drug Delivery : Bioconjugates formed using this compound have shown promise in improving the delivery efficiency of therapeutics to specific tissues or cells .

作用機序

The mechanism of action of Fmoc-alpha-methyl-D-3-Fluorophe involves its role as a protecting group in peptide synthesis. The Fmoc group is introduced to protect the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The Fmoc group can be removed by treatment with a base such as piperidine, which facilitates the continuation of peptide chain elongation .

類似化合物との比較

Similar Compounds

Fmoc-alpha-methyl-D-phenylalanine: Similar in structure but lacks the fluorine atom on the phenyl ring.

Fmoc-alpha-methyl-D-tyrosine: Contains a hydroxyl group instead of a fluorine atom.

Fmoc-alpha-methyl-D-tryptophan: Features an indole ring instead of a fluorinated phenyl ring.

Uniqueness

Fmoc-alpha-methyl-D-3-Fluorophe is unique due to the presence of the fluorine atom on the phenyl ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in the synthesis of complex peptides and proteins .

生物活性

Fmoc-alpha-methyl-D-3-Fluorophe is a fluorinated amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique properties, stemming from the presence of fluorine, enhance its utility in various biochemical applications, including the study of protein interactions and enzyme mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized using the fluorenylmethyloxycarbonyl (Fmoc) protection strategy, which allows for selective reactions during peptide synthesis. The synthesis typically involves:

- Protection of the amino group with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate).

- Subsequent reactions such as oxidation, reduction, and substitution to modify the compound for specific applications.

The mechanism of action of this compound is primarily related to its role as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group from unwanted reactions, allowing for precise control during peptide elongation. Upon treatment with a base like piperidine, the Fmoc group can be removed to facilitate further synthesis.

Biological Applications

This compound has been employed in various biological studies due to its unique properties:

- Peptide Synthesis : It serves as a key building block in SPPS, allowing for the creation of peptides with enhanced stability and bioactivity.

- Protein-Protein Interactions : The compound is used to investigate interactions between proteins and peptides, providing insights into molecular mechanisms .

- Enzyme Mechanisms : Its incorporation into peptides aids in studying enzyme catalysis and substrate binding dynamics .

Case Study 1: Fluorinated Peptides in Biomedical Applications

A study explored the incorporation of fluorinated amino acids into peptides to enhance their stability and binding affinity. The research demonstrated that peptides containing this compound exhibited increased resistance to proteolytic degradation compared to non-fluorinated counterparts. This property is crucial for developing therapeutic peptides that require prolonged activity in biological systems .

Case Study 2: Protein Stability Enhancement

Research indicated that introducing fluorinated residues into protein structures could significantly enhance their thermal stability. For instance, fluorinated phenylalanine analogs were shown to stabilize beta-sheet structures within proteins, suggesting potential applications in designing more robust therapeutic proteins .

Table 1: Comparison of Binding Energies for Fluorinated vs. Non-Fluorinated Peptides

| Peptide Variant | Binding Energy (kcal/mol) | Stability (ΔΔG°) |

|---|---|---|

| Non-fluorinated Phenylalanine | 27.1 | - |

| 3-Fluoro Phenylalanine | 22.0 | -5.1 |

| 4-Fluoro Phenylalanine | 22.0 | -5.1 |

| 3,4-Difluoro Phenylalanine | 17.4 | -9.7 |

| Pentafluoro Phenylalanine | 3.9 | -23.2 |

This table illustrates how fluorination affects binding energy and stability, highlighting the advantages of using fluorinated amino acids in peptide design.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBXKZJYYWUHHK-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。